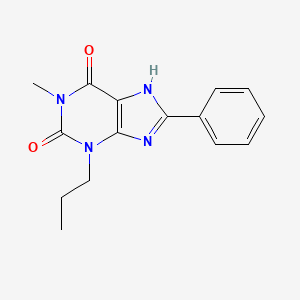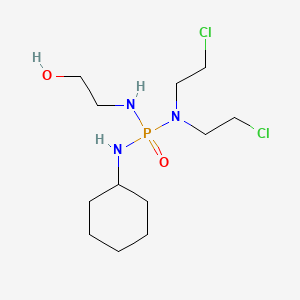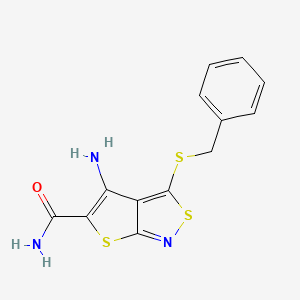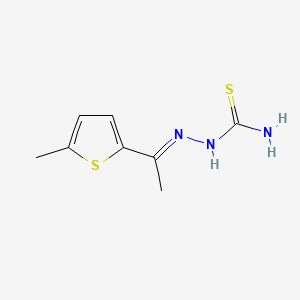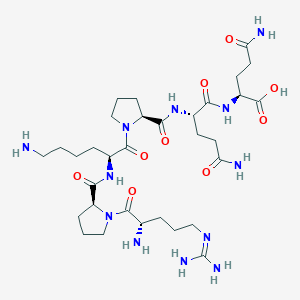
N-Oleoyl-N'-stearoylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Oleoyl-N’-stearoylethylenediamine is a chemical compound that belongs to the class of N-acyl-ethylenediamines It is characterized by the presence of both oleoyl and stearoyl groups attached to an ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Oleoyl-N’-stearoylethylenediamine typically involves the reaction of ethylenediamine with oleoyl chloride and stearoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve ethylenediamine in an appropriate solvent, such as dichloromethane.
- Add oleoyl chloride dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
- After the addition of oleoyl chloride, add stearoyl chloride in a similar manner.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of N-Oleoyl-N’-stearoylethylenediamine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Oleoyl-N’-stearoylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides. Conditions vary depending on the specific reaction.
Major Products Formed
Oxidation: Oxidized products such as oxides or peroxides.
Reduction: Reduced products such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Oleoyl-N’-stearoylethylenediamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its role in modulating biological processes, such as cell signaling and membrane dynamics.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Oleoyl-N’-stearoylethylenediamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may interact with transient receptor potential (TRP) channels, influencing pain perception and inflammation. Additionally, the compound can affect lipid metabolism and membrane fluidity, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-Oleoyl-N’-stearoylethylenediamine can be compared with other similar compounds, such as:
N-Oleoyl-dopamine: Shares the oleoyl group but has a different backbone structure.
N-Stearoyl-ethanolamine: Contains the stearoyl group but has an ethanolamine backbone.
N-Acyl-ethanolamines: A broader class of compounds with varying acyl groups and ethanolamine backbones.
Uniqueness
N-Oleoyl-N’-stearoylethylenediamine is unique due to its dual acylation with both oleoyl and stearoyl groups, which imparts distinct physicochemical properties and biological activities. This dual acylation can enhance its interaction with lipid membranes and modulate its biological effects more effectively than single-acylated compounds.
Eigenschaften
CAS-Nummer |
688739-68-6 |
|---|---|
Molekularformel |
C38H74N2O2 |
Molekulargewicht |
591.0 g/mol |
IUPAC-Name |
N-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C38H74N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-36H2,1-2H3,(H,39,41)(H,40,42)/b19-17- |
InChI-Schlüssel |
SBQJMINUQRPKKC-ZPHPHTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


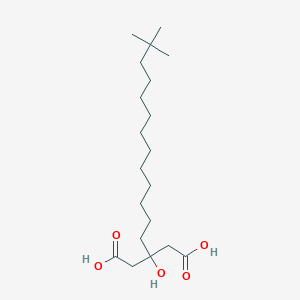

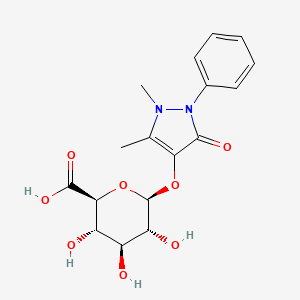

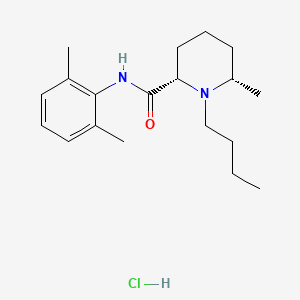
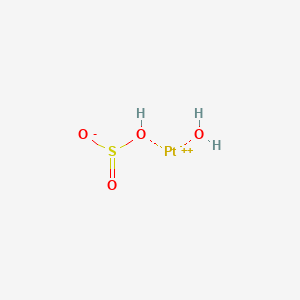
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
